3-Methyl-4'-Morpholinomethylbenzophenon

Übersicht

Beschreibung

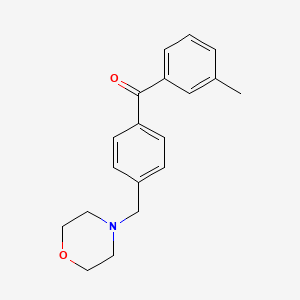

3-Methyl-4’-morpholinomethyl benzophenone: is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a morpholine ring attached to the benzophenone structure. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4’-morpholinomethyl benzophenone has diverse applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4’-morpholinomethyl benzophenone typically involves the reaction of 3-methylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wirkmechanismus

The mechanism of action of 3-Methyl-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. In biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular pathways and targets are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

4-Methylbenzophenone: A benzophenone derivative with similar structural features but lacking the morpholine ring.

Benzophenone: The parent compound of the benzophenone class, widely used in various applications.

4’-Methyl-3-(morpholinomethyl) benzophenone: Another derivative with a different substitution pattern

Uniqueness: 3-Methyl-4’-morpholinomethyl benzophenone is unique due to the presence of both the methyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination enhances its utility in specific applications, such as photoinitiation and potential therapeutic uses.

Biologische Aktivität

3-Methyl-4'-morpholinomethyl benzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological mechanisms, research findings, and applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

3-Methyl-4'-morpholinomethyl benzophenone is classified as a benzophenone derivative. Its molecular formula is , with a molecular weight of approximately 295.38 g/mol. The compound features a morpholine ring attached to the benzophenone framework, specifically at the para position relative to the carbonyl group. This unique structure contributes to its reactivity and biological properties.

The mechanism of action for 3-Methyl-4'-morpholinomethyl benzophenone involves several pathways:

- Photoinitiation : The compound can absorb ultraviolet (UV) light, generating reactive species that initiate polymerization reactions. This property is particularly useful in industrial applications.

- Interaction with Cellular Targets : Research indicates that it may interact with specific proteins and enzymes within cells, leading to various biological effects, including apoptosis in cancer cells.

Anticancer Properties

Studies have demonstrated that 3-Methyl-4'-morpholinomethyl benzophenone exhibits significant anticancer activity. It has been shown to inhibit cell growth in various cancer cell lines, including breast and colon cancer models. The compound's efficacy is attributed to its ability to induce apoptosis through the activation of caspases and modulation of cell cycle proteins.

Table 1: Anticancer Activity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis via caspase activation |

| HT-29 (colon) | 12 | Cell cycle arrest at G1 phase |

| A549 (lung) | 20 | Inhibition of proliferation through protein interaction |

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Study on Cancer Cell Lines

A recent study investigated the effects of 3-Methyl-4'-morpholinomethyl benzophenone on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation.

Neuropharmacological Effects

Research involving animal models has suggested that this compound may influence neurotransmitter activity within the central nervous system. Controlled doses were shown to affect behavior and neurotransmitter levels, indicating potential neuropharmacological effects.

Applications in Research and Industry

3-Methyl-4'-morpholinomethyl benzophenone is not only valuable in biological research but also has multiple industrial applications:

- Photoinitiator : Used in UV-curable coatings and inks due to its ability to initiate polymerization upon UV exposure.

- Organic Synthesis : Serves as a reagent in various chemical reactions due to its unique structural features.

Eigenschaften

IUPAC Name |

(3-methylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-3-2-4-18(13-15)19(21)17-7-5-16(6-8-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAESQWNUOVYNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642616 | |

| Record name | (3-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-64-7 | |

| Record name | Methanone, (3-methylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.